molecular formula C16H21N3O5 B3073451 Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate CAS No. 1017782-93-2

Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B3073451
CAS RN: 1017782-93-2
M. Wt: 335.35 g/mol
InChI Key: PYEZKRCRVDWREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O5 . It is a derivative of N-Boc piperazine . The compound is typically in a solid form .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate” is typically in a solid form . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Organic Intermediate and Molecular Structure Analysis

Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate serves as an organic intermediate. It has been synthesized and structurally confirmed through various spectroscopic methods, including FT-IR, NMR, and MS. Single crystal X-ray diffraction provided insights into its crystallographic and conformational properties. Density Functional Theory (DFT) calculations were performed to compare with X-ray diffraction values, further enhancing our understanding of its molecular structure and stability (Yang et al., 2021).

Synthesis of Biologically Active Compounds

The tert-butyl piperazine-1-carboxylate derivatives have been synthesized as important intermediates for biologically active benzimidazole compounds. These compounds are crucial in the development of novel drugs and therapeutic agents (Ya-hu, 2010).

Pharmacologically Useful Core

A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was synthesized using a modified Bruylants approach. This compound demonstrates a pharmacologically useful core, indicating its potential applications in drug development (Gumireddy et al., 2021).

Antibacterial and Anthelmintic Activity

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, and then evaluated for its in vitro antibacterial and anthelmintic activities. This study highlights the potential of such compounds in the development of new treatments against bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).

Anticorrosive Property for Carbon Steel

Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate focused on its synthesis and anticorrosive activity for carbon steel in an acidic environment. The study showed significant corrosion inhibition, indicating its potential use in protecting industrial materials from corrosive damage (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)14-5-4-13(19(22)23)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEZKRCRVDWREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.